molecular formula C26H33N5O6 B12411974 Hdac/hsp90-IN-3

Hdac/hsp90-IN-3

Cat. No.: B12411974
M. Wt: 511.6 g/mol
InChI Key: BRUPUVXRSAQMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hdac/hsp90-IN-3 is a potent and selective dual inhibitor of histone deacetylase (HDAC) and heat shock protein 90 (Hsp90). This compound has shown significant potential in the treatment of various cancers, particularly those resistant to conventional therapies. By targeting both HDAC and Hsp90, this compound can disrupt multiple pathways essential for cancer cell survival and proliferation .

Chemical Reactions Analysis

Hdac/hsp90-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its inhibitory activity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hdac/hsp90-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the dual inhibition of HDAC and Hsp90.

    Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and stress response.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .

Mechanism of Action

Hdac/hsp90-IN-3 exerts its effects by inhibiting both HDAC and Hsp90. HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis. Hsp90 inhibition disrupts the folding and stability of client proteins, leading to the degradation of proteins essential for cancer cell survival. The combined inhibition of HDAC and Hsp90 results in synergistic anti-cancer effects, making this compound a promising therapeutic agent .

Properties

Molecular Formula

C26H33N5O6

Molecular Weight

511.6 g/mol

IUPAC Name

4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]-N-[8-(hydroxyamino)-8-oxooctyl]benzamide

InChI

InChI=1S/C26H33N5O6/c1-16(2)19-14-20(22(33)15-21(19)32)24-28-29-26(36)31(24)18-11-9-17(10-12-18)25(35)27-13-7-5-3-4-6-8-23(34)30-37/h9-12,14-16,32-33,37H,3-8,13H2,1-2H3,(H,27,35)(H,29,36)(H,30,34)

InChI Key

BRUPUVXRSAQMIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)C(=O)NCCCCCCCC(=O)NO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.